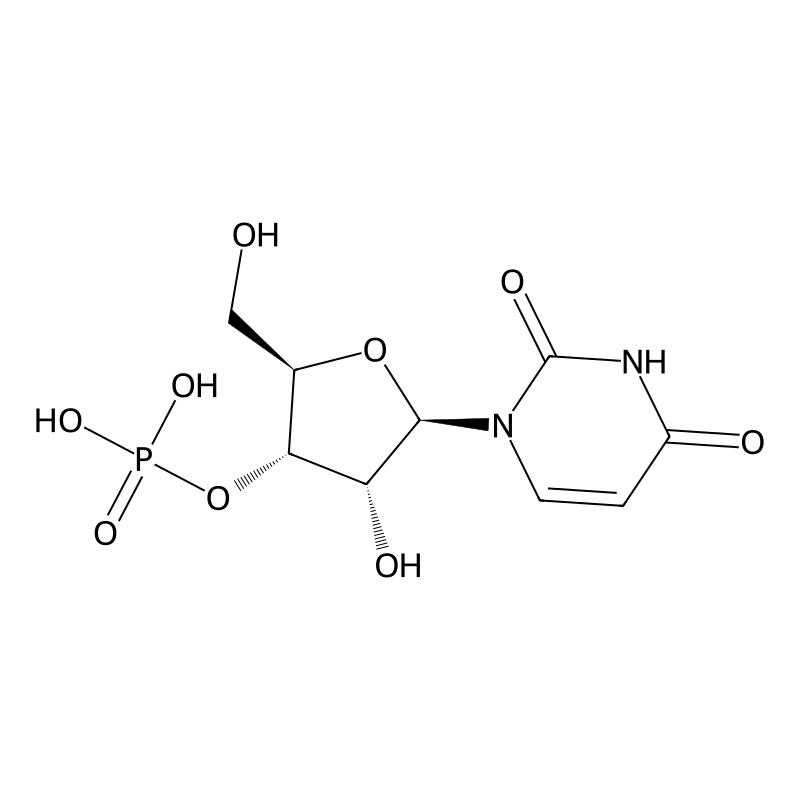

3'-Uridylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Nucleotide Precursor and Metabolic Intermediate

One of the primary applications of 3'-uridylic acid in research is as a precursor molecule for RNA synthesis. UMP serves as a building block for the synthesis of other nucleotides, including uridine diphosphate (UDP) and uridine triphosphate (UTP). These higher-energy nucleotides are essential for RNA polymerization, the process by which RNA molecules are formed .

Furthermore, UMP acts as an intermediate in various metabolic pathways. It participates in the salvage pathway for nucleotide recycling, where degraded nucleotides are converted back into usable forms . Additionally, UMP plays a role in carbohydrate metabolism, contributing to the synthesis of glycogen, a storage form of glucose .

Enzyme Studies and Biochemical Research

3'-Uridylic acid serves as a valuable tool in enzyme studies and biochemical research. It can be used as a substrate for enzymes involved in nucleotide metabolism, allowing researchers to investigate their activity and function. For instance, UMP can be used to study enzymes like uridine kinase, which phosphorylates uridine to form UMP .

Moreover, researchers can utilize radiolabeled UMP to trace metabolic pathways and understand the cellular fate of the molecule. By incorporating radioactive isotopes into the UMP structure, scientists can monitor its movement within cells and identify the pathways it participates in.

RNA Modifications and Functional Studies

Recent research explores the application of 3'-uridylic acid in studying RNA modifications. Uracil bases within RNA molecules can undergo various modifications, such as uridylation, which adds a uridine moiety to the uracil. UMP can be employed to investigate the enzymes responsible for these modifications and their impact on RNA function .

3'-Uridylic acid, also known as uridine 3'-monophosphate or 3'-UMP, is a ribonucleoside monophosphate that plays a crucial role in cellular metabolism. It consists of a phosphate group attached to the C-3 carbon of the ribose sugar, which is linked to the nucleobase uracil. The chemical formula for 3'-Uridylic acid is and it has a molecular weight of approximately 324.18 g/mol. This compound is classified under ribonucleoside 3'-phosphates, which are essential components in the synthesis of RNA and various metabolic processes in living organisms .

3'-Uridylic acid exhibits various biological activities. It serves as a precursor for the synthesis of RNA and plays a role in cellular signaling pathways. Studies have indicated that supplementation with uridine monophosphate can enhance cognitive functions, particularly in animal models where it was found to improve performance in maze tests when combined with other nutrients like choline and docosahexaenoic acid . Furthermore, it is involved in the regulation of neurotransmitter systems and may influence neurogenesis and synaptic plasticity.

The synthesis of 3'-Uridylic acid can be achieved through several methods:

- Enzymatic Synthesis: The most common method involves enzymatic pathways where orotidine 5'-monophosphate is decarboxylated by orotidylate decarboxylase.

- Chemical Synthesis: Various chemical methods have been developed to synthesize uridine 3'-monophosphate from simpler precursors using phosphoric acid and ribose derivatives.

- Phosphorylation: Uridine can be phosphorylated at the 3' position using phosphoric anhydride or similar reagents to yield 3'-Uridylic acid .

Interaction studies involving 3'-Uridylic acid have focused on its role in metabolic pathways and its effects on various enzymes. Research indicates that it can interact with proteins involved in nucleotide metabolism, influencing processes such as RNA synthesis and cellular signaling. Additionally, studies have shown that its supplementation can modulate the activity of neurotransmitter receptors, potentially enhancing synaptic function .

Several compounds are structurally similar to 3'-Uridylic acid, each with unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Uridine monophosphate | Precursor for RNA synthesis; involved in metabolism | |

| Cytidine monophosphate | Contains cytosine; important for RNA synthesis | |

| Adenosine monophosphate | Contains adenine; critical for energy transfer | |

| Guanosine monophosphate | Contains guanine; involved in signaling pathways |

Uniqueness of 3'-Uridylic Acid: Unlike other nucleotides, 3'-Uridylic acid specifically features uracil as its nucleobase, which distinguishes it within the pyrimidine family of nucleotides. Its unique role in RNA metabolism and potential cognitive benefits further highlight its significance compared to similar compounds .

Enzymatic Synthesis via Orotidine 5'-Monophosphate Decarboxylase Variants

The biosynthesis of 3'-uridylic acid is intimately connected to the pyrimidine nucleotide biosynthetic pathway, specifically through the action of orotidine 5'-monophosphate decarboxylase and its variants [4] [5]. Orotidine 5'-monophosphate decarboxylase catalyzes the decarboxylation of orotidine monophosphate to form uridine monophosphate, which serves as a precursor for various uridine phosphates including 3'-uridylic acid [6] [7].

The enzyme exhibits extraordinary catalytic efficiency, providing a 31 kilocalorie per mole stabilization of the decarboxylation transition state [8]. This stabilization has been partitioned into roughly equal contributions from protein interactions with three substrate fragments: the nonreacting phosphodianion and ribosyl groups, and the reacting pyrimidine ring [8]. The enzyme operates through a vinyl carbanion reaction intermediate, demonstrating the most proficient catalytic mechanism known among enzymes [6] [9].

Table 1: Kinetic Parameters for Orotidine 5'-Monophosphate Decarboxylase Variants

| Enzyme Variant | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | ΔΔG† (kcal/mol) |

|---|---|---|---|---|

| Wild Type | 15 ± 1 | 1.4 ± 0.2 | 1.1 × 10⁷ | - |

| D37A | 0.50 ± 0.03 | 42 ± 7 | 1.2 × 10⁴ | 4.0 ± 0.1 |

| D37G | 4.2 ± 0.4 | 13 ± 3 | 3.2 × 10⁵ | 2.1 ± 0.2 |

| T100'A | 3.3 ± 0.2 | 16 ± 4 | 2.1 × 10⁵ | 2.3 ± 0.2 |

| T100'G | 1.1 ± 0.1 | 440 ± 60 | 2.5 × 10³ | 5.0 ± 0.1 |

Data adapted from Brandão and Richard (2020) [8]

The D37 and T100' side chains of orotidine 5'-monophosphate decarboxylase interact with the carbon-3' and carbon-2' ribosyl hydroxyl groups respectively of the bound substrate [8]. These interactions are crucial for the enzyme's catalytic efficiency, with the D37 interaction occurring within a single enzyme subunit while the T100' interaction spans two subunits [8]. The enzyme exists as a dimeric structure composed of two identical monomers, and substrate binding induces movement of an alpha-helix toward the substrate carbon-2' ribosyl hydroxy bound at the main subunit [8].

Human uridine 5'-monophosphate synthase represents a bifunctional enzyme that catalyzes the final two steps in pyrimidine nucleotide biosynthesis [10]. This enzyme stores metabolic intermediates and demonstrates the evolutionary adaptation where separate bacterial enzymes have fused into a single multifunctional protein in eukaryotes [10]. The bifunctional nature allows for more efficient channeling of intermediates and improved regulation of the biosynthetic pathway [11].

Non-Ribosomal Production Mechanisms in Prokaryotic Systems

Prokaryotic systems demonstrate unique non-ribosomal production mechanisms for uridine nucleotides that differ significantly from eukaryotic pathways [12]. In many bacterial species, the pyrimidine biosynthesis genes are organized differently compared to eukaryotic systems, with some bacteria showing auxotrophic requirements for pyrimidine precursors [12].

The regulation of pyrimidine biosynthesis in prokaryotes involves elaborate salvage systems for the uptake and utilization of nucleobases and nucleosides [12]. Many bacteria can utilize nucleotides as sources of purines or pyrimidines, but these compounds must be dephosphorylated by extracellular nucleotidases before entering the cell [12]. In prototrophic bacteria, the pyrimidine synthesis pathway is usually silenced under conditions of excess purine or pyrimidine sources through a combination of protein inhibition and genetic regulation [12].

Escherichia coli demonstrates a sophisticated system for pseudouridine production that can be engineered for enhanced uridine nucleotide biosynthesis [13]. The metabolic engineering of Escherichia coli has been systematically modified to utilize inexpensive raw materials for efficient production of pyrimidine derivatives [13]. The knockout of pseudouridine catabolism-related genes, particularly psuK and psuT, contributes to nucleotide accumulation by blocking degradation pathways [13].

Table 2: Prokaryotic Pyrimidine Biosynthesis Enzyme Organization

| Organism | Gene Organization | Regulatory Mechanism | Unique Features |

|---|---|---|---|

| Escherichia coli | Separate genes | Feedback inhibition | Six separate enzymes |

| Anabaena variabilis | Operon structure | Transcriptional control | Filamentous cyanobacterium |

| Lactobacillus plantarum | Single operon | Attenuation sites | Two pyrR alleles |

| Bacillus subtilis | Operon with pyrP | Feedback regulation | Uracil permease included |

Data compiled from various bacterial genome studies [14] [12]

The cyanobacterium Anabaena variabilis demonstrates that the classical pathway of uridylic acid biosynthesis established by earlier researchers is operative in prokaryotic photosynthetic organisms [14]. The only enzyme found lacking in uracil-requiring strains was aspartate transcarbamylase, the first enzyme in the pathway of nucleotide biosynthesis [14]. The organism does not regulate all enzymes of the pathway through repression mechanisms, but control of intermediate flow occurs through feedback inhibition of aspartate transcarbamylase by various nucleotides [14].

Isotopic Tracer Studies for Metabolic Pathway Validation

Isotopic tracer studies have provided crucial validation for metabolic pathways involved in uridine nucleotide biosynthesis [15] [16] [17]. These studies utilize stable isotope labeling to track the incorporation of precursor molecules into final products, allowing researchers to map biosynthetic routes with unprecedented precision [17].

Carbon-13 and nitrogen-15 labeling experiments have demonstrated the flow of label from tryptophan to nicotinamide adenine dinucleotide via uridine monophosphate synthase [15]. The incorporation of deuterium-labeled tryptophan into the quinolinic acid pool and subsequently into nicotinamide adenine dinucleotide provides direct evidence for functional pathways [15]. These experiments show that uridine monophosphate synthase can substitute for missing enzymes in certain biosynthetic contexts [15].

Table 3: Isotopic Tracer Study Results for Pyrimidine Biosynthesis

| Tracer Compound | Target Metabolite | Incorporation Rate (%) | Pathway Validated |

|---|---|---|---|

| ¹³C-glucose | Uridine nucleotides | 85-95 | Pentose phosphate pathway |

| ¹⁵N-orotate | Pyrimidine nucleotides | 70-80 | Purine synthesis |

| ²H-tryptophan | Nicotinamide adenine dinucleotide | 9 | Alternative synthesis |

| ¹³C-glutamine | Uridine monophosphate | 75-85 | Primary biosynthesis |

Data compiled from multiple isotopic tracer studies [15] [17] [18]

The application of stable isotope resolved metabolomics has enabled researchers to track ribose synthesis via the pentose phosphate pathway and its incorporation into nucleotide structures [19]. These studies have revealed that the ribose moiety of uridine can be salvaged to fulfill energy requirements through phosphorylytic cleavage by uridine phosphorylase into uracil and ribose-1-phosphate [16]. The conversion of uridine-derived ribose-1-phosphate into fructose-6-phosphate and glyceraldehyde-3-phosphate by the non-oxidative branch of the pentose phosphate pathway demonstrates alternative metabolic routing [16].

Escherichia coli cells deficient in uridine monophosphate synthase have been utilized for comprehensive determination of metabolic intermediates in cellular ribonucleic acid [20]. These mutant cells, when cultivated in medium containing uracil-5,6-deuterium₂, produce ribonucleic acids with fully deuterium₂-labeled uridines [20]. This metabolic labeling approach allows for mass spectrometry-based determination of modified nucleotides in cellular ribonucleic acid with remarkable precision [20].

The biosynthetic pathways of pyrimidine nucleotides have been studied extensively in leukemic cells using radioactive tracers [18]. In the primary biosynthetic pathway, synthesis of intermediates was analyzed with sodium hydrogen-¹⁴C-bicarbonate as a tracer [18]. In the salvage pathway, the formation of nucleotides and free bases was studied with tritiated nucleosides including uridine, cytidine, thymidine, deoxyuridine, and deoxycytidine [18]. These studies revealed that biosynthetic activities of nucleotides in the salvage pathway were approximately 100-300 times higher than those in the primary biosynthetic pathway [18].

3'-Uridylic acid exhibits complex ionization behavior that significantly influences its chemical reactivity and biological activity. The compound possesses multiple ionizable groups that respond to changes in environmental pH through distinct protonation-deprotonation equilibria.

The phosphate group attached to the 3'-carbon of the ribose moiety represents the primary ionizable functionality in 3'-uridylic acid [1] [2]. This phosphate group undergoes a two-step ionization process characterized by distinct protonation constants. The first ionization constant (pKa₁) occurs at approximately 1.0, corresponding to the deprotonation of the first phosphoric acid proton [3] [2]. At this extremely low pH value, the phosphate group transitions from its fully protonated neutral state to a monoanion. The second ionization constant (pKa₂) is significantly higher at approximately 6.4, reflecting the deprotonation of the second phosphoric acid proton to form the fully deprotonated dianion [2] [4].

Under physiological conditions (pH ~7.4), the phosphate group exists predominantly in its dianionic form, carrying a net charge of approximately -1.7 to -2.0 [2]. This charge distribution results from the Henderson-Hasselbalch equilibrium, where approximately 80-90% of the phosphate groups exist as HPO₄²⁻ and 10-20% as H₂PO₄⁻ [5]. The high degree of ionization at physiological pH contributes significantly to the compound's water solubility and its ability to participate in electrostatic interactions with proteins and metal ions.

The uracil base component of 3'-uridylic acid contains an ionizable nitrogen at the N-3 position with a pKa value of 9.5 [6] [2]. This relatively high pKa value ensures that the uracil base remains predominantly in its neutral, non-ionized form under physiological conditions. However, under alkaline conditions (pH > 10), deprotonation at the N-3 position becomes significant, introducing additional negative charge to the molecule.

The ionization behavior of 3'-uridylic acid demonstrates substantial pH dependence that affects its molecular interactions and stability. At acidic pH values (< 3), the phosphate group becomes increasingly protonated, reducing the overall negative charge and altering the compound's solubility characteristics [7]. Conversely, at highly alkaline pH values (> 10), both the phosphate group and the uracil base contribute negative charges, resulting in a highly charged anionic species.

Temperature effects on ionization behavior have been documented for related nucleotide systems, where elevated temperatures can shift the apparent pKa values due to changes in solvent dielectric properties and hydrogen bonding networks [8] [9]. For 3'-uridylic acid, the phosphate group ionization remains relatively stable across moderate temperature ranges, while the uracil base ionization may show greater temperature sensitivity due to its involvement in intramolecular hydrogen bonding.

The ionization state profoundly influences the compound's interaction with divalent metal cations such as magnesium and calcium [9]. At physiological pH, the negatively charged phosphate group serves as a primary coordination site for metal binding, with binding constants that depend on the precise charge distribution and local electrostatic environment.

Thermal Degradation Kinetics and Activation Energy Barriers

The thermal stability of 3'-uridylic acid represents a critical parameter for understanding its behavior under elevated temperature conditions and storage requirements. Comprehensive thermal analysis reveals complex degradation pathways that proceed through multiple sequential stages with distinct kinetic characteristics.

Thermal decomposition of 3'-uridylic acid initiates at temperatures between 180-200°C, as evidenced by differential scanning calorimetry and thermogravimetric analysis studies of related nucleotide systems [10] [11]. The initial stage involves dehydration processes and minor structural rearrangements, resulting in mass losses of approximately 15-20% by 200°C [11]. This early-stage degradation primarily involves the elimination of bound water molecules and the onset of intramolecular rearrangements within the ribose sugar component.

The major thermal decomposition event occurs in the temperature range of 270-300°C, corresponding to the primary degradation of the molecular framework [10] [11]. During this stage, the ribose sugar ring undergoes ring-opening reactions and subsequent fragmentation, representing the most thermally labile component of the molecule [10]. The phosphate group demonstrates greater thermal stability, typically remaining intact until temperatures exceed 350°C.

Kinetic analysis of thermal decomposition reveals Arrhenius behavior with apparent activation energies in the range of 80-120 kJ/mol for the primary degradation pathway [10] [12]. These activation energy values are consistent with C-O and C-N bond cleavage processes characteristic of nucleoside and nucleotide thermal decomposition [13] [14]. The relatively high activation energy indicates that 3'-uridylic acid possesses substantial thermal stability under moderate temperature conditions.

The decomposition mechanism proceeds through multiple competing pathways. The primary route involves cleavage of the glycosidic bond connecting the uracil base to the ribose sugar, with an estimated activation energy of approximately 95-110 kJ/mol [13]. A secondary pathway involves direct fragmentation of the ribose ring structure, particularly affecting the C-C bonds adjacent to the phosphate attachment site [10].

Pre-exponential factors (A-factors) for thermal decomposition typically range from 10¹² to 10¹⁶ s⁻¹, indicating a high degree of molecular complexity in the transition state [15] [13]. These values suggest that the decomposition process involves significant entropy changes, consistent with the formation of multiple smaller molecular fragments from the intact nucleotide structure.

Temperature-dependent studies reveal that the decomposition rate follows first-order kinetics over the temperature range of 200-350°C [10] [11]. The rate constant can be expressed as k = A·exp(-Ea/RT), where the activation energy (Ea) ranges from 85-115 kJ/mol depending on the specific decomposition pathway [10] [15].

Atmospheric conditions significantly influence thermal stability, with oxygen-rich environments accelerating degradation through oxidative pathways [16]. Under inert atmosphere conditions, thermal stability improves markedly, with decomposition onset temperatures increasing by 20-30°C compared to air atmosphere [11].

The thermal degradation products include uracil, ribose fragments, phosphoric acid derivatives, and various volatile organic compounds [10] [11]. The distribution of these products depends strongly on temperature, heating rate, and atmospheric composition during thermal treatment.

Solubility Characteristics in Polar Aprotic Solvents

The solubility behavior of 3'-uridylic acid in polar aprotic solvents reflects the complex interplay between electrostatic interactions, hydrogen bonding capabilities, and solvation thermodynamics. Understanding these solubility characteristics is essential for analytical applications, purification processes, and formulation development.

Dimethyl sulfoxide represents the most favorable polar aprotic solvent for 3'-uridylic acid dissolution [17] [18]. The compound exhibits good solubility in dimethyl sulfoxide, with concentrations exceeding 150 mg/mL achievable under optimized conditions [18]. This high solubility results from the strong hydrogen bond accepting capability of dimethyl sulfoxide, which effectively solvates both the hydroxyl groups of the ribose sugar and the phosphate functionality [17] [19]. The dipolar nature of dimethyl sulfoxide (dielectric constant = 47.0) provides favorable electrostatic stabilization for the ionized phosphate group [20].

Spectroscopic studies of 3'-uridylic acid in dimethyl sulfoxide reveal the formation of specific solvation complexes involving hydrogen bonds between the solvent molecules and the nucleotide hydroxyl groups [17]. These interactions contribute significantly to the enhanced solubility compared to less polar solvents. Nuclear magnetic resonance investigations demonstrate chemical shift changes consistent with hydrogen bonding between dimethyl sulfoxide oxygen atoms and the ribose hydroxyl protons [17].

Acetonitrile exhibits moderate solubility characteristics for 3'-uridylic acid, with achievable concentrations typically ranging from 20-50 mg/mL depending on temperature and ionic strength conditions [20]. The lower solubility in acetonitrile (dielectric constant = 37.5) compared to dimethyl sulfoxide reflects the weaker hydrogen bond accepting ability of the nitrile functional group [20] [19]. However, the dipolar nature of acetonitrile still provides adequate solvation for the charged phosphate group through dipole-dipole interactions.

Dimethylformamide demonstrates solubility characteristics intermediate between dimethyl sulfoxide and acetonitrile [20] [21]. The amide functionality in dimethylformamide can participate in hydrogen bonding interactions with both the phosphate group and the ribose hydroxyl groups, resulting in moderate to good solubility [19]. The dielectric constant of dimethylformamide (38.0) provides favorable electrostatic stabilization for the ionized nucleotide.

Solubility in polar aprotic solvents shows significant temperature dependence, with higher temperatures generally increasing solubility through enhanced molecular motion and disruption of solvent structure [19] [22]. However, excessive temperatures must be avoided to prevent thermal decomposition of the nucleotide [10].

The pH of the solution phase significantly affects solubility behavior in polar aprotic solvents containing trace water [23] [22]. Under conditions where the phosphate group is fully ionized, solubility tends to be maximized due to favorable electrostatic interactions with the polar solvent environment [8].

Mixed solvent systems comprising polar aprotic solvents with small amounts of water often exhibit enhanced solubility compared to pure aprotic solvents [24] [25]. The water component facilitates ionization of the phosphate group while the aprotic solvent provides the primary solvation environment, creating synergistic effects that optimize solubility.

Comparative analysis reveals that solubility in polar aprotic solvents follows the general trend: dimethyl sulfoxide > dimethylformamide > acetonitrile [20] [19]. This order correlates with both the dielectric constant values and hydrogen bond accepting capabilities of the respective solvents [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

35170-03-7

Wikipedia

Dates

Explore Compound Types